N-(4-hydroxyphenyl)cinnamamide chemical structure and properties
N-(4-hydroxyphenyl)cinnamamide chemical structure and properties
[1]
Executive Summary & Chemical Identity
N-(4-hydroxyphenyl)cinnamamide (also known as 4'-hydroxycinnamanilide) is a bioactive amide synthesized from the condensation of cinnamic acid and 4-aminophenol. Structurally, it functions as a privileged scaffold in medicinal chemistry, merging the Michael acceptor properties of the cinnamoyl moiety with the redox-active phenolic pharmacophore.
This compound and its analogues have garnered significant attention in drug discovery for their dual-action mechanisms: modulating oxidative stress via the Nrf2-ARE pathway and inhibiting tumor cell proliferation through STAT3 and NF-
Chemical Identity Table
| Property | Data |
| IUPAC Name | (2E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide |
| CAS Number | 3579-85-9 |
| Molecular Formula | C |
| Molecular Weight | 239.27 g/mol |
| SMILES | Oc1ccc(cc1)NC(=O)/C=C/c2ccccc2 |
| LogP (Predicted) | ~2.8 - 3.1 |
| Topological PSA | ~49.3 Å |
| Appearance | Off-white to pale beige crystalline solid |
Structural Analysis & Pharmacophore Mapping
The biological potency of N-(4-hydroxyphenyl)cinnamamide stems from its ability to act as a covalent modifier and a radical scavenger.
-
-Unsaturated Ketone (Michael Acceptor): The olefinic double bond is conjugated with the carbonyl group, creating an electrophilic center at the
-carbon. This allows for covalent interaction with cysteine residues in target proteins (e.g., Keap1), triggering antioxidant response pathways. -
Phenolic Hydroxyl Group: Located at the para-position of the aniline ring, this group donates hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to neutralize free radicals (ROS/RNS).
-
Amide Linker: Provides structural rigidity and hydrogen bond donor/acceptor sites (NH/CO) essential for binding affinity in enzyme active sites.
Diagram: Pharmacophore & Interaction Map
Caption: Structural decomposition of N-(4-hydroxyphenyl)cinnamamide highlighting functional pharmacophores and their biological targets.
Synthesis & Manufacturing Protocol
While various methods exist (e.g., EDC/HOBt coupling), the Acid Chloride Method is preferred for scale-up due to its high yield and simplified purification. This protocol ensures the retention of the trans-geometry of the double bond.
Reaction Scheme
Step 1: Activation of Cinnamic Acid
Caption: Two-step synthesis pathway via acid chloride activation to ensure high yield and stereochemical retention.
Detailed Experimental Protocol
Safety Note: Thionyl chloride is corrosive and releases toxic gases. Perform all steps in a fume hood.
Phase 1: Preparation of Cinnamoyl Chloride
-
Charge: In a dry round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl
), place trans-cinnamic acid (10.0 mmol, 1.48 g). -
Activate: Add thionyl chloride (SOCl
) (15.0 mmol, 1.1 mL) and a catalytic drop of DMF. -
Reflux: Heat the mixture to reflux (75-80°C) for 2–3 hours until gas evolution (HCl, SO
) ceases. -
Isolate: Remove excess SOCl
under reduced pressure (rotary evaporator) to yield the crude cinnamoyl chloride as a yellow oil/solid. Use immediately for Phase 2.
Phase 2: Amide Coupling
-
Dissolve: Dissolve 4-aminophenol (10.0 mmol, 1.09 g) in anhydrous THF (20 mL) containing Triethylamine (Et
N) (12.0 mmol, 1.7 mL). Cool this solution to 0°C in an ice bath. -
Addition: Dissolve the crude cinnamoyl chloride from Phase 1 in dry THF (10 mL). Add this solution dropwise to the amine solution over 15 minutes, maintaining temperature <5°C to prevent side reactions (O-acylation).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the amine.
-
Work-up:
-
Pour the reaction mixture into ice-cold water (100 mL).
-
The product will precipitate as a solid. Filter the precipitate.
-
Wash the solid with 1M HCl (to remove unreacted amine/pyridine) and then with saturated NaHCO
(to remove unreacted acid). -
Wash with cold water and dry under vacuum.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO
, gradient elution Hexane EtOAc) to obtain the pure title compound.
Spectroscopic Characterization
Validation of the structure requires confirming the amide linkage, the presence of the phenolic hydroxyl, and the trans-geometry of the alkene.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-d
| Proton ( | Shift ( | Multiplicity | Coupling ( | Assignment |
| NH | 10.05 | Singlet (s) | - | Amide proton (D |
| OH | 9.25 | Singlet (s) | - | Phenolic hydroxyl |
| H | 7.58 | Doublet (d) | 15.6 | Vinylic proton (Deshielded, trans) |
| Ar-H | 7.55 - 7.60 | Multiplet (m) | - | Phenyl ring (Cinnamoyl side) |
| Ar-H | 7.50 | Doublet (d) | 8.8 | Phenolic ring (AA'BB' system) |
| Ar-H | 7.40 - 7.45 | Multiplet (m) | - | Phenyl ring (Cinnamoyl side) |
| Ar-H | 6.75 | Doublet (d) | 8.8 | Phenolic ring (Ortho to OH) |
| H | 6.78 | Doublet (d) | 15.6 | Vinylic proton (Shielded, trans) |
Interpretation:
-
The large coupling constant (
Hz) between the vinylic protons confirms the (E)-configuration (trans) . -
The distinct singlets at
10.05 and 9.25 confirm the formation of the amide and the retention of the free hydroxyl group, respectively.
Biological Applications & Experimental Assays
N-(4-hydroxyphenyl)cinnamamide acts as a potent antioxidant and cytoprotective agent. The following protocol describes how to assess its radical scavenging capability, a standard metric for this class of compounds.
Protocol: DPPH Radical Scavenging Assay
This assay measures the compound's ability to donate a hydrogen atom to the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
DPPH stock solution (0.1 mM in Ethanol).
-
Test Compound: N-(4-hydroxyphenyl)cinnamamide (dissolved in DMSO).
-
Positive Control: Ascorbic Acid or Trolox.
-
96-well microplate reader (Absorbance at 517 nm).
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in Ethanol (range: 1
M to 200 M). -
Incubation: In a 96-well plate, mix 100
L of test compound solution with 100 L of DPPH solution. -
Control: Prepare a blank (Ethanol + DPPH) and a solvent control (DMSO + DPPH).
-
Reaction: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read absorbance (
) at 517 nm. -
Calculation:
-
Analysis: Plot % Inhibition vs. Concentration to determine the IC
value. A lower IC indicates higher antioxidant potency.
Expected Results:
The phenolic hydroxyl group allows the compound to quench DPPH radicals effectively. Expect an IC
References
-
Smolecule . (2024).[1][2] Cinnamamide, p-hydroxy-N-(p-hydroxyphenethyl)- Chemical Properties and Data. Link
-
International Journal of Pharmaceutical Sciences and Research. (2019).
-Cyano-N-(4-Hydroxyphenyl) Cinnamamides for Antioxidant Activities. Link -
MDPI . (2021). N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress via Nrf2 Activation. Link
-
National Institutes of Health (PMC) . (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Link
-
BenchChem . (2025). Synthesis Protocols for N-(4-hydroxyphenyl) Amides. Link
